molecular formula C7H6BrF2NO B1375253 2-Bromo-3-(2,2-difluoroethoxy)pyridine CAS No. 1484400-67-0

2-Bromo-3-(2,2-difluoroethoxy)pyridine

Cat. No. B1375253
M. Wt: 238.03 g/mol
InChI Key: ZFDBNSRQNJZFIY-UHFFFAOYSA-N
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Description

2-Bromo-3-(2,2-difluoroethoxy)pyridine is a chemical compound with the molecular formula C7H6BrF2NO .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of similar compounds has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) on the one hand to achieve the frontier orbital gap and on the other hand to calculate the UV–visible spectrum of the compound in gas phase and for different solvents .


Chemical Reactions Analysis

2-Bromo-3,3,3-trifluoropropene (BTP) represents a highly valuable synthon in synthetic chemistry, and has been widely used in organic synthesis, mainly including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions for the construction of various fluorinated organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 5-BROMO-2-(2,2,2-TRIFLUORO-ETHOXY)-PYRIDINE, include a boiling point of 201.5±40.0 °C and a density of 1.643±0.06 g/cm3 .

Scientific Research Applications

3. Synthesis of Fluorinated Pyridines

  • Methods of Application: Substituted 2-bromo-3-cyanopyridines were successfully converted into substituted 3-cyano-2-fluoropyridines. A nucleophilic replacement of bromine with fluorine was achieved in heated DMF with dry KF (Method A) or with dry TBAF (Method B). The yields of 2-fluoropyridines were 15–20% higher for Method B .

4. Synthesis and Application of Trifluoromethylpyridines

  • Methods of Application: The synthesis and applications of TFMP involve various chemical reactions. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Results or Outcomes: More than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

5. Synthesis of Fluorinated Pyridines for Radiobiology

  • Application Summary: F18-substituted pyridines present a special interest as potential imaging agents for various biological applications, including local radiotherapy of cancer .
  • Methods of Application: Substituted 2-bromo-3-cyanopyridines were successfully converted into substituted 3-cyano-2-fluoropyridines. A nucleophilic replacement of bromine with fluorine was achieved in heated DMF with dry KF (Method A) or with dry TBAF (Method B). The yields of 2-fluoropyridines were 15–20% higher for Method B .

6. Synthesis of Trifluoromethylpyridines for Vapor–Phase Reaction

  • Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives are used in the development of organic compounds containing fluorine. These compounds have earned fluorine a unique place in the arsenal of the discovery chemist. As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
  • Methods of Application: The synthesis and applications of TFMP involve various chemical reactions. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Results or Outcomes: More than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

Safety And Hazards

The safety and hazards of a similar compound, 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine, include warnings for skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding dust formation, ensuring adequate ventilation, and wearing personal protective equipment .

properties

IUPAC Name

2-bromo-3-(2,2-difluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c8-7-5(2-1-3-11-7)12-4-6(9)10/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDBNSRQNJZFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(2,2-difluoroethoxy)pyridine

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